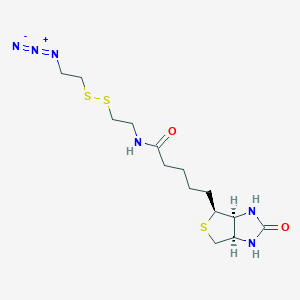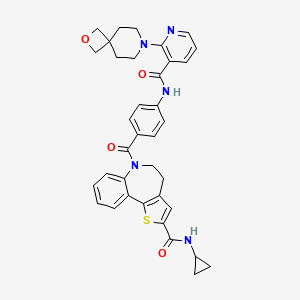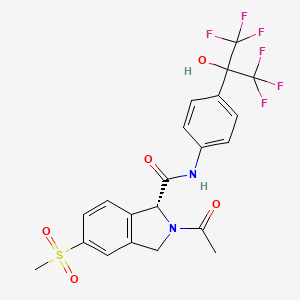
Azide-SS-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules using click chemistry . The azide group reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
Synthesis Analysis
Azide-SS-biotin can be synthesized using click chemistry . Biotin can be added to oligonucleotides on either terminus or internally through a modified thymidine residue . The azide group reacts with alkynes to form a stable triazole linkage .Molecular Structure Analysis
Azide-SS-biotin has a molecular formula of C14H24N6O2S3 and a molecular weight of 404.6 . The molecule is comprised of a ureido ring joined with a tetrahydrothiophene ring .Chemical Reactions Analysis
Azide-SS-biotin reacts with alkynes to form a stable triazole linkage . This reaction is highly exothermic, but the high activation barrier results in a very low reaction rate, even at elevated temperatures .Physical And Chemical Properties Analysis
Azide-SS-biotin is a solid compound . It has a molecular weight of 404.6 and a chemical formula of C14H24N6O2S3 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Proteome-Wide Functional Residue Profiling
Azide-SS-biotin is used in proteome-wide profiling of functional residues, which is an integral step of covalent drug discovery aimed at defining actionable sites and evaluating compound selectivity in cells . A workflow named AT-MAPP uses AzidoTMT, a novel isobaric 11plex-AzidoTMT reagent, for this purpose . This method significantly expands multiplexing power compared to the original isoTOP-ABPP .
Covalent Drug Development
Azide-SS-biotin plays a crucial role in the development of targeted covalent inhibitors (TCIs) for proteins that are difficult to target by conventional drug formats . The high-fidelity interactions between covalent compounds and target proteins are achieved because reactions are carried out in the native cellular environment .
Chemoproteomics
In the field of chemoproteomics, Azide-SS-biotin is used for cysteine profiling . This involves identifying cysteine on- and off-targets using a KRAS G12C covalent inhibitor ARS-1620 .
Immobilization of Proteins to Micro- and Nanoparticles
Azide-SS-biotin is used for the immobilization of proteins and enzymes on solid supports, which has been utilized in a variety of applications, from improving protein stability on supported catalysts in industrial processes to the fabrication of biosensors, biochips, and microdevices . This involves the use of site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry .
Bioconjugation
Azide-SS-biotin is used in bioconjugation methods to produce stable, highly bio-active micro- and nanoparticle protein conjugates . This includes the design of nanoparticle systems with 12-ADA or other site-specific azide-tagged proteins, providing new opportunities to generate hybrid materials for applications in biosensing, imaging, and nanomedicine .
Labeling Alkyne-Containing Biomolecules
Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules using click chemistry . The azide group reacts with alkynes, DBCO or BCN reagent to form a stable triazole linkage . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
Wirkmechanismus
Target of Action
Azide-SS-biotin, also known as Azide-C2-SS-C2-biotin, is primarily used as a biotinylation reagent . Its primary targets are alkyne-containing biomolecules . The azide group in Azide-SS-biotin reacts with these alkyne groups to form a stable triazole linkage . This reaction is part of a larger process known as click chemistry .
Mode of Action
The azide group in Azide-SS-biotin reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . This reaction is highly selective and allows for the specific labeling of alkyne-containing biomolecules . The disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP , making Azide-SS-biotin a cleavable biotinylation reagent .
Biochemical Pathways
Azide-SS-biotin is involved in the biochemical pathway of biotinylation . Biotinylation is a process where biotin is covalently attached to proteins and other biomolecules, allowing them to be selectively isolated and studied . The azide group in Azide-SS-biotin reacts with alkynes to form a stable triazole linkage , which is a key step in the biotinylation process .
Result of Action
The result of Azide-SS-biotin’s action is the selective labeling of alkyne-containing biomolecules . This allows for the isolation and study of these biomolecules . The cleavable nature of Azide-SS-biotin also allows for the removal of the biotin tag if necessary .
Action Environment
The action of Azide-SS-biotin is influenced by the presence of alkynes and reducing agents . Alkynes are necessary for the formation of the triazole linkage , while reducing agents such as DTT, BME, and TCEP can cleave the disulfide bond in the linker . The reaction conditions, such as temperature and pH, may also influence the efficiency of the biotinylation process .
Zukünftige Richtungen
Azide-SS-biotin has potential applications in the field of proteomics . It can be used in a workflow named AT-MAPP, which significantly expands multiplexing power compared to the original isoTOP-ABPP . This could be a useful addition to the current toolbox for activity-based protein profiling and covalent drug development .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHTSPPRPEKSH-GVXVVHGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)


![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)
![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)
